![molecular formula C15H13IN2 B13683933 1H-Pyrrole, 2,2'-[(4-iodophenyl)methylene]bis- CAS No. 159152-12-2](/img/structure/B13683933.png)
1H-Pyrrole, 2,2'-[(4-iodophenyl)methylene]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole, 2,2’-[(4-iodophenyl)methylene]bis- is a chemical compound with the molecular formula C15H11IN2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of an iodophenyl group attached to the methylene bridge, which connects two pyrrole rings. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Métodos De Preparación
The synthesis of 1H-Pyrrole, 2,2’-[(4-iodophenyl)methylene]bis- typically involves the reaction of pyrrole with an appropriate iodophenyl precursor under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the pyrrole, followed by the addition of the iodophenyl precursor to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form .
Análisis De Reacciones Químicas
1H-Pyrrole, 2,2’-[(4-iodophenyl)methylene]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the iodophenyl group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrrole-2,5-diones, while reduction and substitution reactions produce phenyl derivatives and substituted pyrroles, respectively .
Aplicaciones Científicas De Investigación
1H-Pyrrole, 2,2’-[(4-iodophenyl)methylene]bis- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry.
Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole, 2,2’-[(4-iodophenyl)methylene]bis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
The molecular targets and pathways involved in the compound’s effects depend on its specific structure and functional groups. The presence of the iodophenyl group and the pyrrole rings allows for interactions with a wide range of biological molecules, contributing to its diverse biological activities .
Comparación Con Compuestos Similares
1H-Pyrrole, 2,2’-[(4-iodophenyl)methylene]bis- can be compared with other similar compounds, such as:
1H-Pyrrole, 2,4-diphenyl-: This compound has two phenyl groups attached to the pyrrole ring, making it structurally similar but lacking the iodine atom.
2,2’-[(4-Bromophenyl)methylene]bis(1H-pyrrole): This compound has a bromophenyl group instead of an iodophenyl group.
1H-Pyrrole, 2-methyl-: This compound has a methyl group attached to the pyrrole ring, making it simpler in structure.
The uniqueness of 1H-Pyrrole, 2,2’-[(4-iodophenyl)methylene]bis- lies in its specific structure, which imparts distinct chemical and biological properties. The presence of the iodophenyl group allows for unique interactions and reactivity, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
159152-12-2 |
|---|---|
Fórmula molecular |
C15H13IN2 |
Peso molecular |
348.18 g/mol |
Nombre IUPAC |
2-[(4-iodophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole |
InChI |
InChI=1S/C15H13IN2/c16-12-7-5-11(6-8-12)15(13-3-1-9-17-13)14-4-2-10-18-14/h1-10,15,17-18H |
Clave InChI |
WWNLUAFZWVIHTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=C1)C(C2=CC=C(C=C2)I)C3=CC=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


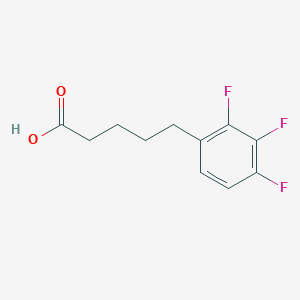
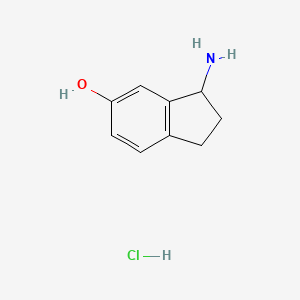
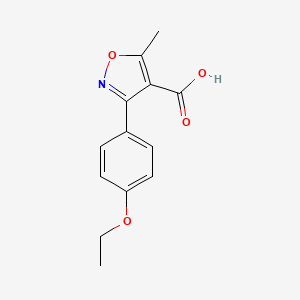
![8-Bromo-3-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13683882.png)
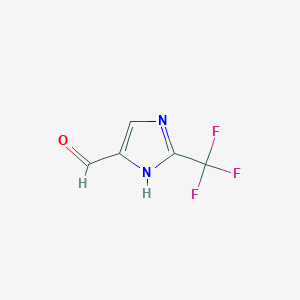
![5-(3-Trifluoromethylbenzyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B13683895.png)

![3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13683912.png)


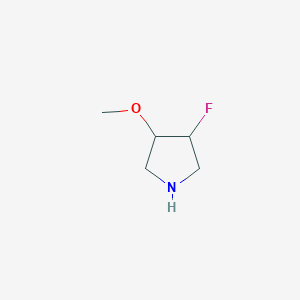
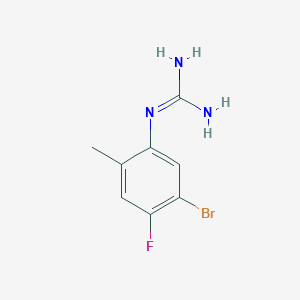
![8-Chloro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13683935.png)

